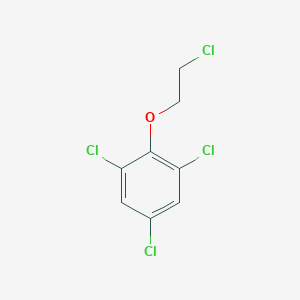

1,3,5-Trichloro-2-(2-chloroethoxy)benzene

概要

説明

1,3,5-Trichloro-2-(2-chloroethoxy)benzene is an organic compound with the molecular formula C10H10Cl4O2. It is a chlorinated aromatic compound that features three chlorine atoms and an ethoxy group attached to a benzene ring. This compound is used in various industrial applications and scientific research due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

1,3,5-Trichloro-2-(2-chloroethoxy)benzene can be synthesized through a multi-step process involving the chlorination of benzene derivatives followed by etherification. One common method involves the reaction of 1,3,5-trichlorobenzene with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and etherification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The final product is usually purified through distillation or recrystallization to achieve the required purity levels.

化学反応の分析

Types of Reactions

1,3,5-Trichloro-2-(2-chloroethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of hydroxylated or aminated benzene derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of partially or fully dechlorinated benzene derivatives.

科学的研究の応用

Scientific Research Applications

1,3,5-Trichloro-2-(2-chloroethoxy)benzene is utilized in various research fields:

Organic Chemistry

- Reagent in Synthesis : It serves as a reagent for synthesizing more complex molecules. Its unique structure allows for diverse chemical transformations, including substitution reactions where chlorine atoms can be replaced by nucleophiles such as hydroxide ions or amines .

Biological Studies

- Interaction with Biological Systems : This compound is studied for its interactions with biological systems, particularly regarding the effects of chlorinated compounds on living organisms. It may provide insights into the biochemical pathways affected by chlorinated aromatic compounds .

Pharmaceutical Development

- Lead Compound Exploration : Researchers are investigating its potential as a lead compound in drug development due to its unique chemical properties that may influence biological activity .

Agrochemical Production

- Intermediate in Herbicides : The compound is noted for its role as an intermediate in the synthesis of herbicides, specifically in producing sulfonylureas which are effective in agricultural applications .

Environmental Considerations

The environmental impact of this compound is significant due to its persistence and potential toxicity. Studies indicate that trichlorobenzenes can accumulate in environmental media and pose risks to aquatic life and human health .

Case Study 1: Herbicide Development

Research has shown that derivatives of this compound can be synthesized into herbicides with high efficacy against various weeds. These compounds have been tested for their effectiveness in controlling weed populations while minimizing environmental impact.

Case Study 2: Toxicological Assessments

Toxicological profiles have been established to assess the health risks associated with exposure to trichlorobenzenes. Studies indicate varying degrees of toxicity depending on the exposure levels and routes of administration .

作用機序

The mechanism of action of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene involves its interaction with various molecular targets. The chlorine atoms and ethoxy group can participate in electrophilic and nucleophilic reactions, respectively. The compound can also interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

類似化合物との比較

1,3,5-Trichloro-2-(2-chloroethoxy)benzene can be compared with other chlorinated benzene derivatives such as:

- 1,2,4-Trichloro-5-(2-chloroethoxy)benzene

- 1,3,5-Trichloro-2,4,6-trimethylbenzene

- 1,3,5-Trichloro-2,4,6-trinitrobenzene

Uniqueness

The presence of both chlorine atoms and an ethoxy group in this compound makes it unique in terms of its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

生物活性

1,3,5-Trichloro-2-(2-chloroethoxy)benzene is a chlorinated aromatic compound with potential biological activity that has garnered attention due to its environmental persistence and toxicological implications. This article examines the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

This compound is characterized by the presence of multiple chlorine substituents on the benzene ring and an ether functional group. These structural features contribute to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H8Cl3O |

| Molecular Weight | 292.53 g/mol |

| Boiling Point | 220 °C |

| Solubility in Water | Low |

The biological activity of this compound primarily involves its interaction with cellular enzymes and proteins. The compound can inhibit or activate various biochemical pathways through:

- Enzyme Inhibition : Chlorinated compounds often act as enzyme inhibitors, affecting metabolic pathways.

- Oxidative Stress : The presence of chlorine atoms may induce oxidative stress in biological systems.

- Receptor Interaction : Potential binding to nuclear receptors may disrupt endocrine functions.

Acute Toxicity

Acute exposure to this compound can lead to symptoms such as respiratory irritation and skin sensitization. The compound is classified as a hazardous chemical due to its potential for causing adverse health effects upon exposure.

Chronic Toxicity

Chronic exposure studies indicate potential risks for:

- Carcinogenicity : Limited evidence suggests that long-term exposure may be linked to certain types of cancer.

- Reproductive Effects : Animal studies have shown that prolonged exposure can lead to reproductive toxicity.

Case Study 1: Environmental Impact Assessment

A study conducted in an industrial area revealed elevated levels of trichlorobenzenes in local water sources. The assessment indicated a correlation between these levels and increased rates of respiratory diseases among nearby populations. This highlights the compound's potential health risks associated with environmental contamination .

Case Study 2: Occupational Exposure

In a manufacturing facility where this compound was utilized, workers reported symptoms consistent with chemical exposure. Monitoring revealed that prolonged inhalation led to neurological effects and skin irritation among workers .

Research Findings

Recent research has focused on the genotoxicity of trichlorobenzenes. In vitro studies demonstrated that exposure to this compound resulted in DNA damage in human cell lines. Additionally, animal models indicated that high doses could lead to liver toxicity and alterations in hematological parameters .

特性

IUPAC Name |

1,3,5-trichloro-2-(2-chloroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl4O/c9-1-2-13-8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJGVSWHTYTTDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OCCCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460973 | |

| Record name | 1,3,5-Trichloro-2-(2-chloroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13001-29-1 | |

| Record name | 1,3,5-Trichloro-2-(2-chloroethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13001-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Trichloro-2-(2-chloroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。